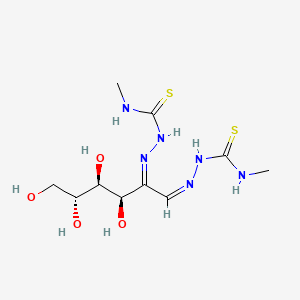
D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) involves multiple steps, starting with the preparation of D-arabino-Hexos-2-ulose (also known as 2-ketoglucose or glucosone). The synthetic route typically involves the oxidation of D-glucose to form D-arabino-Hexos-2-ulose. This intermediate is then reacted with methylamino and thioxomethyl hydrazone groups under specific reaction conditions to form the final compound . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.
Chemical Reactions Analysis
D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of D-arabino-2-hexulosonic acid .
Scientific Research Applications
This compound has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in carbohydrate metabolism, leading to the accumulation of intermediates like D-arabino-2-hexulosonic acid . This inhibition can affect various metabolic processes and has potential therapeutic implications.
Comparison with Similar Compounds
D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) can be compared with other similar compounds, such as:
D-arabino-Hexos-2-ulose (2-ketoglucose or glucosone): A simpler form of the compound without the methylamino and thioxomethyl hydrazone groups.
D-arabino-2-hexulosonic acid: A product formed from the oxidation of D-arabino-Hexos-2-ulose.
Other hexoses: Such as D-glucose and D-fructose, which share similar structural features but differ in their functional groups and reactivity.
The uniqueness of D-arabino-Hexos-2-ulose, bis(((methylamino)thioxomethyl)hydrazone) lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
122276-77-1 |
|---|---|
Molecular Formula |
C10H20N6O4S2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-methyl-3-[(E)-[(1Z,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-(methylcarbamothioylhydrazinylidene)hexan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C10H20N6O4S2/c1-11-9(21)15-13-3-5(14-16-10(22)12-2)7(19)8(20)6(18)4-17/h3,6-8,17-20H,4H2,1-2H3,(H2,11,15,21)(H2,12,16,22)/b13-3-,14-5+/t6-,7-,8-/m1/s1 |
InChI Key |
WFAILRAYZICMMM-XDQZORFZSA-N |
Isomeric SMILES |
CNC(=S)N/N=C\C(=N/NC(=S)NC)\[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CNC(=S)NN=CC(=NNC(=S)NC)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















